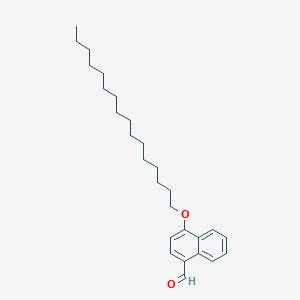![molecular formula C14H26N6O2 B14632007 Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] CAS No. 54904-82-4](/img/structure/B14632007.png)
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] typically involves the reaction of N-ethylpiperazine with appropriate diazonium salts. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like pyridine. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including its use as an analgesic and anti-inflammatory drug.
Mecanismo De Acción
The mechanism of action of Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Diazene-1,2-diylbis(piperidin-1-ylmethanone): Another piperazine derivative with similar structural features.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A compound with comparable biological activities.
Uniqueness
Diazenediylbis[(4-ethylpiperazin-1-yl)methanone] is unique due to its specific substitution pattern and the presence of the diazene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
54904-82-4 |
|---|---|
Fórmula molecular |
C14H26N6O2 |
Peso molecular |
310.40 g/mol |
Nombre IUPAC |
4-ethyl-N-(4-ethylpiperazine-1-carbonyl)iminopiperazine-1-carboxamide |
InChI |
InChI=1S/C14H26N6O2/c1-3-17-5-9-19(10-6-17)13(21)15-16-14(22)20-11-7-18(4-2)8-12-20/h3-12H2,1-2H3 |
Clave InChI |
FYGUSBUFDRNHRH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)N=NC(=O)N2CCN(CC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



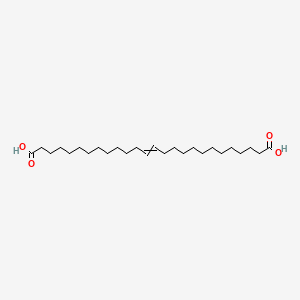
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
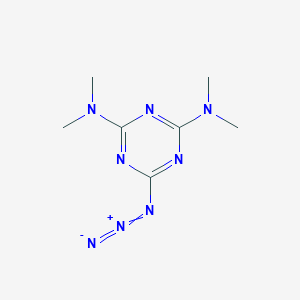
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
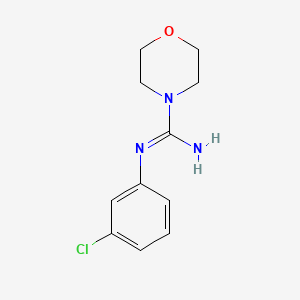
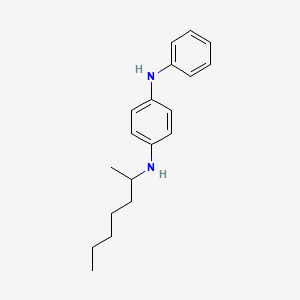
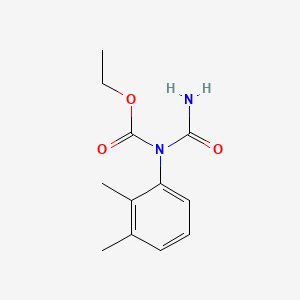
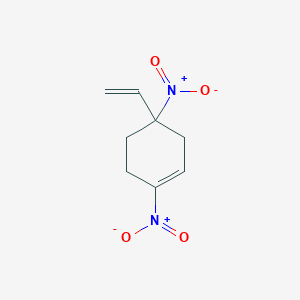

![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
